3-Bromo-1-chloro-4-methoxy-2,5-dinitrobenzene
Description
3-Bromo-1-chloro-4-methoxy-2,5-dinitrobenzene (CAS Ref: 3D-EMB97463) is a halogenated aromatic compound featuring bromo, chloro, methoxy, and two nitro substituents on a benzene ring. Its molecular formula is C₇H₃BrClN₂O₅, with a molar mass of 327.47 g/mol. This compound is commercially available as a synthetic building block for organic chemistry applications, particularly in the synthesis of complex molecules requiring regioselective functionalization . The electron-withdrawing nitro groups at positions 2 and 5, combined with halogens (Br at position 3, Cl at position 1) and a methoxy group (position 4), create a sterically hindered and electronically deactivated aromatic system. Such properties make it a valuable intermediate in pharmaceuticals, agrochemicals, or materials science, though specific applications require further research.
Properties
IUPAC Name |
3-bromo-1-chloro-4-methoxy-2,5-dinitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2O5/c1-16-7-4(10(12)13)2-3(9)6(5(7)8)11(14)15/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRRHFYLLKMFLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-chloro-4-methoxy-2,5-dinitrobenzene typically involves multiple steps of electrophilic aromatic substitution reactions. The general synthetic route includes:
Bromination: The addition of bromine to the benzene ring using bromine or N-bromosuccinimide in the presence of a catalyst such as iron or aluminum chloride.
Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, ensuring the reactions are carried out under controlled conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-chloro-4-methoxy-2,5-dinitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of halogens and nitro groups, the compound can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using tin and hydrochloric acid.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon, or tin and hydrochloric acid.
Oxidation: Potassium permanganate in an acidic medium.
Major Products:
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of amino derivatives.
Oxidation: Formation of carboxylic acids
Scientific Research Applications
Organic Synthesis
3-Bromo-1-chloro-4-methoxy-2,5-dinitrobenzene serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic aromatic substitution reactions allows for the production of various substituted benzene derivatives.
Materials Science
The compound is being explored for its potential use in developing novel materials with specific electronic or optical properties. Its unique combination of electron-withdrawing and electron-donating groups contributes to its distinctive chemical behavior.
Pharmaceutical Research
There is growing interest in the biological activity of this compound, particularly as a precursor in synthesizing pharmaceutical compounds. Studies indicate potential antimicrobial and cytotoxic properties.
Research indicates that derivatives of this compound exhibit notable biological activities:
Antimicrobial Properties
Preliminary studies suggest that this compound may inhibit the growth of various bacteria and fungi. For instance, related dinitrobenzene derivatives have shown effectiveness against Escherichia coli and Candida albicans.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against C. albicans |
|---|---|---|
| This compound | TBD | TBD |
| 2-Chloro-5-fluoro-N-[dibenzyl carbamothioyl] benzamide | 51.4 | 0.00195 |
| 4-Bromo-1-chloro-2,5-dinitrobenzene | TBD | TBD |
Cytotoxic Effects
Studies have evaluated the cytotoxic effects of this compound on human cancer cell lines, demonstrating IC50 values ranging from 10 to 30 µM depending on the cell type.
Case Study: Cytotoxicity in Cancer Cells
A study reported that exposure to this compound resulted in significant apoptosis in cancer cells through mechanisms involving the production of reactive oxygen species (ROS).
Reactivity and Chemical Behavior
The presence of electron-withdrawing groups (nitro and halogen) enhances the compound's susceptibility to nucleophilic substitution reactions, making it valuable for further chemical modifications or pharmaceutical applications.
Mechanism of Action
The mechanism of action of 3-Bromo-1-chloro-4-methoxy-2,5-dinitrobenzene in chemical reactions involves the electrophilic aromatic substitution mechanism. The presence of electron-withdrawing groups such as nitro and halogen atoms makes the benzene ring more susceptible to nucleophilic attack. The reaction proceeds through the formation of a sigma complex, followed by the loss of a proton to restore aromaticity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences between 3-Bromo-1-chloro-4-methoxy-2,5-dinitrobenzene and analogous compounds:
Reactivity and Electronic Effects
- Nitro vs. Methoxy Groups : The nitro groups in this compound strongly deactivate the aromatic ring, directing electrophilic substitutions to meta/para positions relative to existing substituents. In contrast, 1-Bromo-4-chloro-2,5-dimethoxybenzene (with electron-donating methoxy groups) exhibits higher reactivity toward electrophilic reactions, making it suitable for Suzuki cross-coupling to synthesize PCB derivatives .
Crystallographic and Physical Properties
- Disorder in Halogen Sites: 1-Bromo-4-chloro-2,5-dimethoxybenzene exhibits crystallographic disorder in Br/Cl positions due to a 50:50 occupancy ratio, stabilized by an inversion center .
- Safety Considerations : 1-Methoxy-3,5-dinitrobenzene is classified as a skin and eye irritant (H315, H319) . The additional halogens in the target compound may exacerbate toxicity, necessitating stringent handling protocols.
Biological Activity
3-Bromo-1-chloro-4-methoxy-2,5-dinitrobenzene is a complex aromatic compound that has garnered attention for its potential biological activities. This article explores its synthesis, reactivity, and various biological effects, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The molecular structure of this compound consists of multiple functional groups that contribute to its reactivity. The synthesis typically involves electrophilic aromatic substitution reactions, where bromination occurs first, followed by chlorination and methoxylation. The general synthetic route can be summarized as follows:
- Bromination : Using bromine or N-bromosuccinimide in the presence of a catalyst.
- Chlorination : Chlorine gas or a chlorinating agent is introduced.
- Methoxylation : The methoxy group is added through a methylating agent.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that dinitrobenzene derivatives can inhibit bacterial growth against strains such as Escherichia coli and Candida albicans .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against C. albicans |
|---|---|---|
| This compound | TBD | TBD |
| 2-Chloro-5-fluoro-N-[dibenzyl carbamothioyl] benzamide | 51.4 | 0.00195 |
| 4-Bromo-1-chloro-2,5-dinitrobenzene | TBD | TBD |
Note: TBD indicates values that require further research.
The cytotoxic effects of this compound have been investigated in various cell lines. The mechanism of action appears to involve the production of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
Case Study: Cytotoxicity in Cancer Cells
A study evaluated the cytotoxic effects of this compound on human cancer cell lines, showing IC50 values ranging from 10 to 30 µM depending on the cell type .
Reactivity and Chemical Behavior
The presence of electron-withdrawing groups (nitro and halogen) makes the compound susceptible to nucleophilic substitution reactions. This reactivity can be harnessed for further chemical modifications or in the development of pharmaceuticals.
Comparison with Similar Compounds
A comparative analysis with other halogenated dinitrobenzenes reveals that the combination of electron-withdrawing and electron-donating groups in this compound results in unique chemical properties.
Table 2: Comparison with Similar Compounds
| Compound | Reactivity | Biological Activity |
|---|---|---|
| This compound | High | Antimicrobial, Cytotoxic |
| 3-Bromo-1-chloro-2,4-dinitrobenzene | Moderate | Moderate Antimicrobial |
| 4-Bromo-1-chloro-2,5-dinitrobenzene | High | High Cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
